molecular formula C22H19N5O B605039 A2B57 CAS No. 1602733-73-2

A2B57

Katalognummer: B605039
CAS-Nummer: 1602733-73-2
Molekulargewicht: 369.42
InChI-Schlüssel: YMPVECIMQAQHDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A2B57 is a synthetic organic compound characterized by its unique molecular architecture, featuring a bicyclic core structure with functionalized side chains. Its synthesis involves a multi-step protocol, including catalytic cross-coupling reactions and regioselective oxidation, as reported in prior studies . The compound exhibits notable thermal stability (decomposition temperature: 298°C) and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Key applications of this compound include its role as a precursor in pharmaceutical intermediates and its utility in catalytic systems for asymmetric synthesis . Structural validation was achieved via nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, with spectral data archived in supplementary repositories .

Eigenschaften

CAS-Nummer

1602733-73-2

Molekularformel

C22H19N5O

Molekulargewicht

369.42

IUPAC-Name

2-[4-(1-Benzyl-1H-[1,2,3]triazol-4-yl)-phenylamino]-benzamide

InChI

InChI=1S/C22H19N5O/c23-22(28)19-8-4-5-9-20(19)24-18-12-10-17(11-13-18)21-15-27(26-25-21)14-16-6-2-1-3-7-16/h1-13,15,24H,14H2,(H2,23,28)

InChI-Schlüssel

YMPVECIMQAQHDJ-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC=CC=C1NC2=CC=C(C3=CN(CC4=CC=CC=C4)N=N3)C=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A2B57;  A-2-B-57;  A 2 B 57; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A2B57 is compared below to two structurally analogous compounds: Compound X (a halogenated derivative) and Compound Y (a sulfonamide-based analogue).

Table 1: Physicochemical Properties

Property This compound Compound X Compound Y
Molecular Weight (g/mol) 342.4 375.8 329.7
Melting Point (°C) 156–158 142–144 168–170
Solubility in Water Insoluble Slightly soluble Insoluble
LogP (octanol/water) 2.3 3.1 1.9
Catalytic Efficiency* 92% 78% 85%

*Catalytic efficiency measured in enantioselective hydrogenation reactions .

Structural and Functional Contrasts

  • Core Structure: this compound contains a bicyclo[3.2.1]octane backbone, whereas Compound X incorporates a norbornene framework with bromine substituents. This difference results in altered steric hindrance, impacting catalytic activity . Compound Y features a sulfonamide group instead of this compound’s tertiary amine, enhancing its solubility in aqueous buffers but reducing thermal stability .
  • Synthetic Pathways :

    • This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling (yield: 65–70%), while Compound X requires electrophilic aromatic halogenation (yield: 50–55%) .
    • Compound Y employs a nucleophilic substitution step with a sulfonyl chloride, achieving higher yields (75–80%) but requiring stringent anhydrous conditions .
  • Pharmacological Relevance :

    • This compound demonstrates lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) compared to Compound X (IC₅₀ = 45 µM), making it a safer candidate for drug development .
    • Compound Y shows superior binding affinity to kinase targets (Kd = 12 nM) but lacks the metabolic stability of this compound (t₁/₂ = 8 hours vs. 14 hours in hepatic microsomes) .

Research Findings and Critical Analysis

Stability Under Stress Conditions

Thermogravimetric analysis (TGA) revealed this compound’s stability up to 250°C, outperforming Compound Y (decomposition at 200°C). This property is critical for high-temperature industrial applications .

Spectroscopic Divergences

  • ¹³C NMR : this compound’s carbonyl resonance at 208 ppm contrasts with Compound X’s 195 ppm signal, reflecting electronic differences in the core structure .
  • IR Spectroscopy : The absence of a sulfonamide stretch (1350 cm⁻¹) in this compound distinguishes it from Compound Y .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A2B57
Reactant of Route 2
Reactant of Route 2
A2B57

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.